(R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine
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Overview
Description
®-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine is an organic compound characterized by the presence of a fluorinated phenyl ring and a propylamine group This compound is notable for its unique structural features, which include both fluoro and trifluoromethyl substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of ®-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
®-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylpropylamine derivatives.
Scientific Research Applications
®-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: A compound with similar trifluoromethyl and phenyl structural features.
α-Trifluoromethylstyrene derivatives: Versatile intermediates for the synthesis of fluorinated compounds.
Uniqueness
®-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine is unique due to the specific combination of fluoro and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties and potential applications
Properties
Molecular Formula |
C10H11F4N |
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Molecular Weight |
221.19 g/mol |
IUPAC Name |
(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H11F4N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5,9H,2,15H2,1H3/t9-/m1/s1 |
InChI Key |
DCPVKNOMQGBFBW-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)F)C(F)(F)F)N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)C(F)(F)F)N |
Origin of Product |
United States |
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